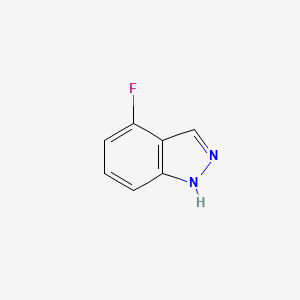

4-fluoro-1H-indazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNDJUBXSVSRQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625971 | |

| Record name | 4-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-23-1 | |

| Record name | 4-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoroindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 1h Indazole

Strategies for Indazole Ring System Construction

The construction of the indazole ring is a cornerstone of synthetic organic chemistry, with a variety of methods developed to afford this important heterocyclic motif. These strategies range from classical condensation reactions to modern transition-metal-catalyzed processes, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Transition Metal-Catalyzed Cyclization Approaches (e.g., Cu(OAc)2-mediated N-N bond formation)

Transition metal catalysis provides powerful and efficient pathways for the synthesis of indazoles. Copper-catalyzed methods are particularly prominent for their cost-effectiveness and versatile reactivity.

A notable example is the copper(II) acetate (B1210297) (Cu(OAc)₂) -mediated N-N bond formation. nih.govresearchgate.net This approach typically begins with the reaction of an o-aminobenzonitrile with an organometallic reagent to form an o-aminoaryl N-H ketimine intermediate. nih.gov Subsequent treatment with Cu(OAc)₂ in a solvent like DMSO, using oxygen as the terminal oxidant, facilitates an intramolecular cyclization to yield the 1H-indazole. nih.govresearchgate.net This method is valued for its broad substrate scope, accommodating a variety of substituents on the aromatic ring and the ketimine moiety, leading to good to excellent yields of the desired indazole products. researchgate.net

Another significant copper-catalyzed strategy involves the cyclization of o-haloaryl N-sulfonylhydrazones. mdpi.com Different copper sources, including copper(I) oxide (Cu₂O) and copper(II) acetate dihydrate (Cu(OAc)₂·H₂O), have been effectively used. mdpi.com The Cu₂O-catalyzed method involves a thermo-induced isomerization of the starting hydrazone followed by cyclization. researchgate.net Comparatively, the Cu(OAc)₂·H₂O-catalyzed process can proceed at lower temperatures and with lower catalyst loading, offering a milder alternative. mdpi.com

The following table summarizes key aspects of these copper-catalyzed methods.

| Catalyst System | Starting Material | Key Features |

| Cu(OAc)₂ / O₂ | o-Aminobenzonitrile & Organometallic Reagent | Forms o-aminoaryl N-H ketimine intermediate; Good to excellent yields. nih.govresearchgate.net |

| Cu₂O | o-Haloaryl N-sulfonylhydrazone | Involves thermo-induced isomerization; Tolerates various functional groups. mdpi.comresearchgate.net |

| Cu(OAc)₂·H₂O | o-Haloaryl N-sulfonylhydrazone | Proceeds at lower temperatures; Requires lower catalyst loading. mdpi.com |

Metal-Free Cyclization Approaches (e.g., from oximes, o-haloaryl N-sulfonylhydrazones)

While transition metals offer powerful synthetic tools, metal-free approaches are gaining traction due to their cost-effectiveness, reduced toxicity, and simpler purification procedures.

One prominent metal-free strategy for indazole synthesis involves the cyclization of o-aminobenzoximes. nih.gov This method relies on the selective activation of the oxime group in the presence of an amino group. nih.gov Typically, treatment with methanesulfonyl chloride and triethylamine (B128534) at temperatures ranging from 0 to 23°C is sufficient to induce cyclization, affording 1H-indazoles in good to excellent yields. nih.gov The mild conditions and amenability to scale-up make this a practical and attractive approach. nih.gov

Another metal-free route utilizes the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. researchgate.net This one-pot protocol is operationally simple, insensitive to air and moisture, and demonstrates broad functional group tolerance, providing a wide range of indazoles in high yields. researchgate.net

Furthermore, indazoles can be synthesized from o-haloaryl N-sulfonylhydrazones under base-catalyzed, transition-metal-free conditions. researchgate.net This method often employs a combination of a diamine and potassium carbonate to promote the cyclization of (Z)-2-bromoacetophenone tosylhydrazones at room temperature, resulting in excellent yields. researchgate.net

Below is a table comparing these metal-free synthetic routes.

| Reagents | Starting Material | Key Features |

| Methanesulfonyl chloride, Triethylamine | o-Aminobenzoxime | Selective activation of the oxime; Mild reaction conditions; Good to excellent yields. nih.gov |

| Hydroxylamine derivatives | 2-Aminophenone | One-pot, operationally simple; Insensitive to air and moisture; Broad functional group tolerance. researchgate.net |

| Diamine, K₂CO₃ | (Z)-2-Bromoacetophenone tosylhydrazone | Transition-metal-free; Room temperature reaction; Excellent yields. researchgate.net |

C-H Activation and Annulation Sequences (e.g., Rh(III)-catalyzed double C-H activation)

Rhodium(III)-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including indazoles. These methods often involve the use of a directing group to achieve high regioselectivity.

A notable example is the Rh(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones. rsc.orgnih.gov This strategy allows for the direct synthesis of functionalized 1H-indazoles from readily available starting materials. The reaction is scalable and compatible with a variety of functional groups, affording the products in moderate to high yields. rsc.orgnih.gov Mechanistic studies suggest the reaction proceeds through a cascade involving C(aryl)-H bond metalation, C(aldehyde)-H bond insertion, and reductive elimination. rsc.orgnih.gov

Another Rh(III)-catalyzed approach involves the C-H bond addition of azobenzenes to aldehydes, leading to N-aryl-2H-indazoles. acs.orgcapes.gov.br In this formal [4+1] annulation, the azo moiety acts as a directing group and an internal nucleophile. acs.org This one-step synthesis is highly functional group compatible. acs.orgcapes.gov.br

Furthermore, Rh(III)-catalyzed C-H activation of azobenzenes and subsequent [4+1] cascade annulation with CF₃-imidoyl sulfoxonium ylides provides access to diverse CF₃-indazoles. mdpi.com This protocol is characterized by its use of easily accessible starting materials, excellent functional group tolerance, and high efficiency. mdpi.com

The table below highlights different Rh(III)-catalyzed strategies for indazole synthesis.

| Reactants | Key Transformation | Product Type |

| Aldehyde phenylhydrazones | Double C-H activation and C-H/C-H cross-coupling | Functionalized 1H-indazoles. rsc.orgnih.gov |

| Azobenzenes and Aldehydes | C-H bond addition and cyclative capture | N-aryl-2H-indazoles. acs.orgcapes.gov.br |

| Azobenzenes and CF₃-imidoyl sulfoxonium ylides | C-H activation and [4+1] cascade annulation | CF₃-indazoles. mdpi.com |

Functionalization and Derivatization of the 4-Fluoro-1H-Indazole Core

Once the this compound core is synthesized, further functionalization is often necessary to access a diverse range of derivatives with specific properties. Key transformations include regioselective alkylation and the introduction of additional substituents onto the heterocyclic ring system.

Regioselective Alkylation Strategies (e.g., N1- and N2-alkylation)

The alkylation of indazoles can occur at either the N1 or N2 position, and controlling the regioselectivity of this reaction is a significant challenge in synthetic chemistry. beilstein-journals.org The outcome of the alkylation is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring. beilstein-journals.orgdergipark.org.tr

Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. beilstein-journals.org For instance, treating 6-fluoro-1H-indazole with 4-methoxybenzyl chloride in the presence of potassium carbonate in DMF can result in a nearly equal mixture of the N1 and N2 isomers. dergipark.org.tr

However, selective N1- or N2-alkylation can be achieved by carefully choosing the reaction conditions. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity, particularly for indazoles with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide groups. beilstein-journals.org Conversely, substituents at the C-7 position, such as nitro or carboxylate groups, can direct the alkylation to the N2 position with high selectivity. beilstein-journals.org

Recent studies have also demonstrated that the choice of base can dramatically influence the regioselectivity. For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate can be directed to the N1 position with high yield by employing a specific base, while other conditions can favor the N2 isomer. beilstein-journals.org

The following table summarizes conditions for regioselective alkylation of indazoles.

| Indazole Substrate | Reagents | Predominant Isomer |

| 6-Fluoro-1H-indazole | 4-Methoxybenzyl chloride, K₂CO₃, DMF | Mixture of N1 and N2. dergipark.org.tr |

| C-3 Substituted Indazoles | Alkyl bromide, NaH, THF | N1-isomer. beilstein-journals.org |

| C-7 Substituted Indazoles | Alkyl bromide, NaH, THF | N2-isomer. beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Varied Electrophiles and Bases | Selective N1 or N2. beilstein-journals.org |

Introduction of Additional Substituents (e.g., Carboxylic Acid, Bromine)

Introducing additional functional groups onto the this compound core is crucial for synthesizing a wide array of derivatives. Common modifications include carboxylation and halogenation.

The introduction of a carboxylic acid group, often at the C3 position, is a valuable transformation. One approach involves the direct and selective alkylation of indazole-3-carboxylic acid. diva-portal.org This method has been successfully applied to the synthesis of various derivatives, providing selective alkylation at the N1-position in high yields. diva-portal.org

Bromination is another common functionalization reaction. For example, 5-bromo-4-fluoro-1H-indazole can be synthesized from 3-fluoro-2-methylaniline (B146951) through a three-step sequence involving bromination, ring closure, and a deprotection reaction. google.com The bromination is typically achieved using N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) at low temperatures. google.com The bromine atom can then serve as a handle for further cross-coupling reactions, expanding the synthetic utility of the molecule.

The table below outlines methods for introducing carboxylic acid and bromine substituents.

| Functional Group | Synthetic Approach | Starting Material | Key Reagents |

| Carboxylic Acid | Direct alkylation of the carboxylated indazole | Indazole-3-carboxylic acid | Organobromides, NaH, DMF. diva-portal.org |

| Bromine | Bromination followed by cyclization and deprotection | 3-Fluoro-2-methylaniline | N-bromosuccinimide (NBS). google.com |

Computational and Theoretical Investigations of 4 Fluoro 1h Indazole and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic properties and reactivity of 4-fluoro-1H-indazole. These theoretical studies offer a microscopic perspective on the molecule's behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been widely employed to investigate this compound and its derivatives. researchgate.net Common methods, such as B3LYP with a 6-31G++(d,p) basis set and HF with the same basis set, have been utilized to perform these calculations. researchgate.netablesci.com These methods are chosen for their balance of computational cost and accuracy in predicting molecular properties. nih.gov DFT calculations provide a robust framework for understanding the electronic structure and have been used to analyze various parameters that govern the molecule's reactivity. researchgate.netresearchgate.net For instance, such calculations have been applied to study a series of indazole derivatives, including this compound, to evaluate their potential as corrosion inhibitors. researchgate.netablesci.comdergipark.org.tr

Analysis of Frontier Molecular Orbitals (HOMO, LUMO, energy gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that indicates the molecule's chemical stability and reactivity. nih.gov

For this compound, quantum chemical calculations have determined the energies of these orbitals. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov In a study of indazole derivatives, the HOMO-LUMO energy gap was a key parameter calculated to understand their chemical reactivities. researchgate.net The distribution of these frontier orbitals across the molecule provides insights into the likely sites for electrophilic and nucleophilic attack. wuxibiology.com

| Parameter | Value (eV) - B3LYP/6-31G++(d,p) | Value (eV) - HF/6-31G++(d,p) |

|---|---|---|

| EHOMO | -6.45 | -8.91 |

| ELUMO | -0.78 | 1.51 |

| Energy Gap (ΔE) | 5.67 | 10.42 |

Evaluation of Global Reactivity Parameters

Global reactivity parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.net These parameters include chemical hardness (η), chemical softness (σ), electronegativity (χ), chemical potential (μ), nucleophilicity (ε), and electrophilicity (ω). researchgate.netresearchgate.net

Chemical Hardness (η) and Softness (σ) : Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. A large HOMO-LUMO gap corresponds to a hard molecule, and a small gap indicates a soft molecule. researchgate.net

Electronegativity (χ) : This parameter describes the power of an atom or group of atoms to attract electrons towards itself. researchgate.net

Chemical Potential (μ) : This is the negative of electronegativity and relates to the escaping tendency of electrons from an equilibrium system. researchgate.net

Electrophilicity (ω) and Nucleophilicity (ε) : The electrophilicity index measures the propensity of a species to accept electrons, while nucleophilicity is the inverse of this. researchgate.net

These parameters have been calculated for this compound and its derivatives to predict their chemical behavior in various environments. researchgate.netablesci.comdergipark.org.tr

| Parameter | Value - B3LYP/6-31G++(d,p) | Value - HF/6-31G++(d,p) |

|---|---|---|

| Chemical Hardness (η) | 2.84 | 5.21 |

| Electronegativity (χ) | 3.62 | 3.70 |

| Chemical Potential (μ) | -3.62 | -3.70 |

| Electrophilicity (ω) | 2.30 | 1.32 |

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations, molecular modeling and simulation techniques provide valuable insights into the interactions of this compound and its derivatives with biological targets.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamdirect.com This technique is extensively used in drug design to understand how a ligand, such as a this compound derivative, might interact with a protein's binding site. taylorandfrancis.com Studies on various indazole derivatives have utilized molecular docking to explore their potential as inhibitors of specific enzymes or receptors. longdom.orgmdpi.com For example, derivatives of 1H-indazole have been docked into the active sites of proteins to elucidate their binding modes and predict their inhibitory activity. benthamdirect.com The fluorine atom in this compound can play a crucial role in these interactions through the formation of hydrogen bonds or other non-covalent interactions, potentially enhancing binding affinity. ossila.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. longdom.org For indazole derivatives, 2D and 3D-QSAR models have been developed to predict their biological activities, such as anticancer or antimicrobial effects. longdom.orglongdom.org These models use various molecular descriptors, including physicochemical and structural properties, to build a predictive model. longdom.org For instance, a 2D-QSAR model for a series of indazole derivatives showed a high correlation coefficient, indicating its reliability in predicting activity. longdom.org Such analyses can guide the design of new derivatives of this compound with improved potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Protein-Ligand Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules, providing critical insights into the stability of protein-ligand complexes over time. For derivatives of this compound, MD simulations serve to validate docking poses and to assess the dynamic behavior and stability of the ligand within the active site of a target protein. nih.govinnovareacademics.in This method is crucial in drug discovery for predicting how strongly a potential drug molecule binds to its target.

The process typically involves placing the indazole derivative, initially positioned by molecular docking, into a simulation box with explicit water molecules and ions to mimic physiological conditions. pensoft.netacs.org The simulation then calculates the trajectory of the complex over a set period, often ranging from nanoseconds to microseconds. nih.gov Several key parameters are analyzed to determine the stability of the complex:

Root-Mean-Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and remains in a stable conformation. nih.gov For example, in simulations of indazol-pyrimidine derivatives, a relatively stable RMSD value for the ligand-bound complex compared to the unbound protein (apo-protein) indicated a stable conformation. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions in the protein and ligand. Lower RMSF values in the binding site residues upon ligand binding suggest that the ligand has a stabilizing effect. nih.gov

Hydrogen Bonds: The number and persistence of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Stable hydrogen bonds are a key indicator of strong and specific binding interactions. acs.org

In studies involving indazole derivatives as potential inhibitors, MD simulations have provided evidence of their stability in the active sites of various enzymes. For instance, simulations of 1H-indazole analogs with the Cyclooxygenase-2 (COX-2) enzyme indicated that certain derivatives form a stable complex, corroborating their potential as anti-inflammatory agents. innovareacademics.in Similarly, MD simulations of indirubin (B1684374) derivatives, which can include indazole moieties, were used to confirm their stable binding to the Glycogen Synthase Kinase 3β (GSK3β) enzyme. nih.gov Another study on indazole derivatives designed as anticancer agents used MD simulations to underscore the stability of the ligand-protein complexes, validating the compound's binding affinity. longdom.org

| Parameter | Description | Implication for Stability |

| RMSD | Measures the average deviation of atomic positions from a reference structure. | Low and stable values indicate the complex is not deviating significantly from its initial binding pose. |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Lower fluctuations in binding site residues suggest stabilization upon ligand binding. |

| Rg | Represents the compactness of the overall protein structure. | A consistent value suggests the protein maintains its folded state without major conformational changes. |

| H-Bonds | Tracks the number of hydrogen bonds between the ligand and protein over time. | A high number of persistent hydrogen bonds indicates strong, stable binding. |

Gauge-Invariant Atomic Orbital (GIAO) Calculations for Structural Elucidation and Mechanistic Insight

Gauge-Invariant Atomic Orbital (GIAO) calculations are a widely used quantum chemical method, typically employed within the framework of Density Functional Theory (DFT), to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. rsc.orgresearchgate.net This technique has proven invaluable for the study of this compound and its derivatives by providing a theoretical basis for interpreting experimental NMR spectra, thereby aiding in definitive structural assignment and offering insights into reaction mechanisms. nih.govcsic.es

The GIAO method calculates the absolute magnetic shielding tensors for each nucleus in a molecule. rsc.org These theoretical shielding values (σ) can then be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C), often using an empirical linear correlation. nih.govacs.org The B3LYP functional combined with a comprehensive basis set, such as 6-311++G(d,p) or 6-311+G(2d,p), is a common level of theory for these calculations, providing excellent agreement with experimental data. rsc.orgnih.govacs.org

Applications in Structural Elucidation:

GIAO calculations are particularly powerful for distinguishing between constitutional isomers and tautomers, which can be challenging to assign based on experimental data alone. For example, in the reaction of 1H-indazole and its nitro-derivatives with formaldehyde, GIAO calculations were essential. nih.govacs.org The reaction could potentially yield N1-substituted or N2-substituted isomers. By comparing the GIAO-calculated ¹H, ¹³C, and ¹⁵N NMR chemical shifts with the experimental spectra, researchers could unambiguously identify the products as the N1-substituted isomers, which were also calculated to be thermodynamically more stable. nih.govacs.org

Similarly, in a study of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, GIAO calculations were used to aid in the assignment of the ¹H, ¹³C, and ¹⁹F NMR spectra. rsc.org The close agreement between the calculated and observed chemical shifts provided confidence in the structural characterization of the newly synthesized compound. rsc.org

Applications for Mechanistic and Conformational Insight:

Beyond simple structural confirmation, GIAO calculations can shed light on more complex phenomena. In the investigation of fluorinated 3-methylindazoles, some derivatives were found to crystallize as helical catemers. csic.es GIAO calculations, in conjunction with other computational methods, helped to rationalize this unusual supramolecular arrangement. csic.es

Furthermore, the method has been applied to understand reaction mechanisms. When indazole reacts with 1-fluoro-2,4-dinitrobenzene, an unexpected benzotriazole (B28993) N-oxide is formed alongside the expected N-substituted products. researchgate.net GIAO/DFT calculations were used to verify the structures of all three products, providing a solid foundation for proposing a consistent reaction mechanism. researchgate.net

The table below shows a comparison of experimental and GIAO-calculated ¹⁹F NMR chemical shifts for N-CHF₂ derivatives of a tetrahydro-methano-indazole, demonstrating the predictive power of the method. nih.gov

| Compound Conformer | Calculated δ(¹⁹Fₐ) (ppm) | Calculated δ(¹⁹Fₑ) (ppm) | Experimental δ(¹⁹F) (ppm) |

| 13 (0°) | -93.2 | -89.7 | -91.6, -89.2 |

| 14 (0°) | -92.8 | -88.7 | -92.0, -90.8 |

Data adapted from a study on N-CHF₂ derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. The calculated values for the most stable conformers (0°) show strong agreement with the experimental data. nih.gov

Medicinal Chemistry and Biological Activity Studies of 4 Fluoro 1h Indazole Derivatives

Anticancer and Anti-proliferative Research

Derivatives of 4-fluoro-1H-indazole have demonstrated notable potential as anticancer agents, exhibiting inhibitory effects against a range of cancer cell lines and influencing key pathways involved in tumor progression.

Inhibition of Cancer Cell Lines (e.g., HCT116, MCF-7, Caco2, A549)

Research has shown that this compound derivatives can effectively inhibit the growth of various human cancer cell lines. For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited potent antiproliferative activity against the human colorectal cancer cell line HCT116, with a 50% inhibitory concentration (IC50) value of 14.3 ± 4.4 µM. researchgate.netbenthamdirect.com Another derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, also showed strong anti-proliferative effects on HCT116 cells, with an IC50 value of 0.4 ± 0.3 μM. researchgate.net

Furthermore, a series of fluorinated bis-indole derivatives were tested against prostate (PC3), lung (A549), and pancreas (PaCa2) cancer cell lines. rsc.org One compound, in particular, demonstrated high potency and selectivity against A549 cells with an IC50 value of 0.8 μM. rsc.org Additionally, fluorinated pyrazolylbenzimidazole hybrids have shown potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, with one derivative exhibiting IC50 values in the range of 0.95–1.57 μM. rsc.org

The table below summarizes the inhibitory activity of selected this compound derivatives against various cancer cell lines.

| Compound Name | Cancer Cell Line | IC50 Value (µM) |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 ± 4.4 |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | 0.4 ± 0.3 |

| Fluorinated bis-indole derivative | A549 | 0.8 |

| Fluorinated pyrazolylbenzimidazole hybrid | A549, MCF-7, HeLa | 0.95–1.57 |

| 4-fluoro-N-(1H-indazol-4-yl)benzamide | HT-29 | Reduced viability by 62% at 1 µM |

| 3-aminoindazole derivative 5b | HCT116 | Effective cell viability reduction |

Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer effects of this compound derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, a 3-aminoindazole derivative, compound 5b, was found to induce cell cycle arrest in the G2/M phase and trigger apoptosis in HCT116 colon cancer cells. rsc.org This was accompanied by the activation of caspase-9, an initiator caspase in the apoptotic pathway. rsc.org

Similarly, another indazole derivative, compound 6o, was shown to induce apoptosis in K562 chronic myeloid leukemia cells in a concentration-dependent manner. researchgate.net This compound also caused cell cycle arrest. researchgate.net In studies with 4-fluoro-N-(1H-indazol-4-yl)benzamide on HT-29 colon cancer cells, the compound induced a 2.8-fold increase in caspase-3/7 activity, indicating apoptosis induction, and caused G1 phase arrest. vulcanchem.com

Targeting Specific Pathways and Proteins (e.g., IDO1 Protein Expression, PLK4 Inhibition, VEGFR, PDGFR)

The anticancer activity of this compound derivatives is also linked to their ability to target specific proteins and signaling pathways crucial for cancer cell survival and proliferation. Some derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immune evasion by tumors.

Furthermore, these compounds have been identified as potent inhibitors of various protein kinases. ABT-869, a derivative of 3-aminoindazole, is a multitargeted inhibitor of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinase families. nih.govacs.orgnih.gov Inhibition of the VEGFR-2 signaling pathway is a promising approach for cancer treatment, and certain 4-fluoroindole (B1304775) derivatives have demonstrated significant anti-angiogenesis activities by targeting VEGFR-2. rsc.org

Antiangiogenic Properties

By inhibiting receptor tyrosine kinases like VEGFR, this compound derivatives can exhibit antiangiogenic properties, which is the ability to prevent the formation of new blood vessels that tumors need to grow. rsc.org For instance, a series of novel indazole derivatives were synthesized and evaluated for their antiangiogenic activities, with some compounds showing promising results. fluoromart.com

Enzyme Inhibition Studies

The biological activity of this compound derivatives is often mediated through the inhibition of specific enzymes, particularly protein kinases, which are key regulators of cellular processes.

Protein Kinase Inhibition (e.g., Receptor Tyrosine Kinases, Fibroblast Growth Factor Receptors, Pim Kinases, Tyrosine Threonine Kinase)

Derivatives of this compound have been extensively studied as inhibitors of a variety of protein kinases.

Receptor Tyrosine Kinases (RTKs): As mentioned earlier, compounds like ABT-869 are potent inhibitors of RTKs, including VEGFR and PDGFR. nih.govacs.orgnih.gov

Fibroblast Growth Factor Receptors (FGFRs): Several studies have focused on developing this compound-based inhibitors of FGFRs, which are implicated in various cancers. mdpi.comnih.gov One study reported a derivative with an IC50 value of 2.9 nM against FGFR1. Another series of 1H-indazole derivatives showed inhibitory activity against FGFR1-3 in the micromolar range. mdpi.comnih.gov A specific indazole derivative, 9u, was identified as a potent FGFR1 inhibitor with an IC50 of 3.3 nM. tandfonline.com

Pim Kinases: The Pim kinases are a family of serine/threonine kinases involved in tumorigenesis. nih.gov Researchers have developed potent, pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole scaffold. mdpi.comnih.gov

Tyrosine Threonine Kinase (TTK): A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were synthesized and evaluated as inhibitors of TTK, a key protein in the spindle assembly checkpoint. mdpi.comnih.gov Some of these derivatives exhibited potent TTK inhibitory activity with IC50 values in the nanomolar range. nih.gov

The table below provides a summary of the enzyme inhibitory activity of various this compound derivatives.

| Compound/Derivative Series | Target Enzyme | IC50 Value |

| 4-fluoro-N-(1H-indazol-4-yl)benzamide | FGFR1 | 15.0 nM |

| 7-fluoro-4-iodo-1H-indazol-3-amine derivative | FGFR1 | 2.9 nM |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative | FGFR1 | 30.2 ± 1.9 nM |

| 1H-indazol-3-amine derivative | FGFR1, FGFR2 | <4.1 nM, 2.0 nM |

| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivative | TTK | 0.0011 µM |

| Indazole derivative 9u | FGFR1 | 3.3 nM |

Carbonic Anhydrase Inhibition

Derivatives of 1,4-naphthoquinone (B94277) thiazole (B1198619) hybrids have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. dergipark.org.tr One such hybrid compound demonstrated significant inhibition against both hCA I and hCA II, with IC50 values of 89.92 ± 10.47 nM and 51.60 ± 5.37 nM, respectively. dergipark.org.tr

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway and a significant target in cancer immunotherapy. The indazole nucleus, being a bioisostere of the indole (B1671886) ring in tryptophan, has been a focal point for the development of novel IDO1 inhibitors. rsc.org

A series of 6-substituted aminoindazole derivatives were designed as potential IDO1 inhibitors. rsc.org Among these, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine demonstrated potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM and was found to suppress IDO1 protein expression. rsc.org

Further studies on 4,6-substituted-1H-indazole derivatives revealed their potential as dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO). researchgate.net One compound from this series exhibited a notable IDO1 inhibitory potency with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. researchgate.net This compound also showed TDO inhibition with an IC50 of 2.93 μM. researchgate.net The structure-activity relationship (SAR) analyses highlighted the importance of the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold for IDO1 inhibition. nih.gov

In another study, N′-hydroxyindazolecarboximidamides were investigated as novel IDO1 inhibitors. mdpi.com Compounds with a 3-bromo or 3-chloro substitution on the phenyl group, particularly those with an additional 4-fluoro substitution, showed enhanced anti-IDO1 activity. mdpi.com The 3-bromo-4-fluorophenyl derivative was the most active in this series. mdpi.com

Other Enzyme Targets

The versatility of the this compound scaffold extends to the inhibition of several other key enzymes implicated in various diseases.

Bovine Milk Lactoperoxidase (LPO): this compound has been identified as a noncompetitive inhibitor of bovine milk lactoperoxidase (LPO), a crucial enzyme in the innate immune system. ahievran.edu.trnih.gov The inhibition constant (Ki) for this compound was determined to be in the micromolar range, indicating a strong inhibitory effect. ahievran.edu.trnih.govtiiips.com

Human Serum Paraoxonase 1 (PON1): Research into the inhibitory effects of indazole derivatives on various enzymes is ongoing, with human serum PON1 being a potential target of interest.

Aldose Reductase: Indazole derivatives have been investigated as aldol (B89426) reductase inhibitors, which are relevant in the context of diabetic complications. fluoromart.comresearchgate.netbindingdb.org

Acetylcholinesterase (AChE): Certain indazole-based thiadiazole-bearing thiazolidinone hybrid derivatives have shown potential as acetylcholinesterase inhibitors. nih.gov A derivative containing a trifluoro group at the para-position of the phenyl ring was identified as the most potent in its series, with an IC50 value of 0.86 ± 0.30 μM, which was more effective than the standard drug Donepezil (IC50 = 1.26 ± 0.18 μM). nih.gov Another study on tryptamine (B22526) derivatives showed that a para-fluoro phenacyl tryptamine derivative exhibited good acetylcholinesterase inhibition. mdpi.com

CYP51: Triazole derivatives containing an indazole moiety have been noted as potential inhibitors of cytochrome P450 enzymes, including CYP51. taylorandfrancis.com

Endoplasmic Reticulum Kinase (PERK): A series of 4-fluoroindoline (B1316176) derivatives demonstrated potent inhibitory activity against the Endoplasmic Reticulum Kinase (PERK). These derivatives displayed IC50 values ranging from 0.5 to 2.5 nM. rsc.org Notably, a 4-fluoroindoline derivative showed a threefold increase in PERK inhibitory activity compared to its non-fluorinated counterpart. rsc.org

DNA Gyrase: Some novel indazole derivatives have been designed and evaluated as potential inhibitors of DNA gyrase B. researchgate.net Molecular docking studies have suggested that certain scaffolds display excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme. jmchemsci.com

Antimicrobial Efficacy

The this compound core is a key component in the development of various antimicrobial agents.

Derivatives of this compound have demonstrated notable activity against a range of bacterial species.

Staphylococcus aureus: Several studies have reported the efficacy of indazole derivatives against S. aureus. researchgate.netnih.govresearchgate.net For instance, certain 4-bromo-1H-indazole derivatives exhibited potent activity against penicillin-resistant S. aureus. nih.gov One such compound was 256 times more potent than 3-methoxybenzamide. nih.gov Another study found that some indazole derivatives were effective against S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.98 µg/ml. researchgate.net

Bacillus subtilis: Fluoro-substituted indazole derivatives have shown good antibacterial activity against B. subtilis. tandfonline.comjmchemsci.comresearchgate.neteurekaselect.com

Escherichia coli: The antibacterial properties of this compound derivatives extend to Gram-negative bacteria like E. coli. tandfonline.comresearchgate.netjmchemsci.comresearchgate.net Some derivatives were effective against E. coli with an MIC of 7.81 µg/ml. researchgate.net The introduction of electron-withdrawing groups like fluorine has been shown to enhance activity against E. coli. tandfonline.com

Streptococcus pyogenes: A series of novel 4-bromo-1H-indazole derivatives were found to be effective against penicillin-susceptible Streptococcus pyogenes. nih.gov One particular compound demonstrated an MIC of 4 µg/mL against S. pyogenes, making it significantly more active than the standard ciprofloxacin. nih.gov

The table below summarizes the antibacterial activity of selected this compound derivatives.

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Potency | Reference(s) |

| 4-Bromo-1H-indazole derivatives | Penicillin-resistant S. aureus | 256-fold more potent than 3-methoxybenzamide | nih.gov |

| 4-Bromo-1H-indazole derivatives | S. pyogenes | MIC of 4 µg/mL | nih.gov |

| Indazole derivatives | S. aureus | MIC of 0.98 µg/ml | researchgate.net |

| Indazole derivatives | E. coli | MIC of 7.81 µg/ml | researchgate.net |

| Fluoro-substituted indazole derivative | B. subtilis | Good activity | tandfonline.com |

The antifungal potential of this compound derivatives has also been explored. Studies have shown that the introduction of electron-withdrawing substituents, such as fluoro groups, can lead to excellent activity against various fungal strains. tandfonline.com For example, oxadiazole-containing 4-fluoroindazoles have demonstrated inhibitory activity against Aspergillus niger. rsc.org

Research has indicated that indazole derivatives possess antiprotozoal properties. While specific studies focusing solely on this compound against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis are not extensively detailed in the provided context, the broader class of indazole derivatives has been recognized for its potential in developing new antileishmanial drugs. taylorandfrancis.com

Antifungal Activity

Other Pharmacological Investigations

Derivatives of the this compound scaffold have been the subject of extensive pharmacological research, revealing a broad spectrum of biological activities beyond their primary therapeutic targets. These investigations have explored their potential in treating inflammation, oxidative stress, viral infections, and various neurological and cardiovascular disorders. The unique physicochemical properties conferred by the fluorine atom at the 4-position often enhance the potency, selectivity, and metabolic stability of these compounds.

Anti-inflammatory Effects

The indazole nucleus is a core component of several compounds with established anti-inflammatory properties. nih.govtaylorandfrancis.com Benzydamine, an indazole derivative, is a well-known non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-edema properties. taylorandfrancis.com The therapeutic potential of this class is underscored by ongoing research into novel derivatives.

Computational studies have been employed to design and evaluate new 1H-indazole analogs as potent anti-inflammatory agents by targeting enzymes like Cyclooxygenase-2 (COX-2). innovareacademics.in Molecular docking studies revealed that compounds featuring a difluorophenyl group exhibit significant binding affinity to the COX-2 enzyme. innovareacademics.in Further research has identified specific fluorinated indazoles with notable inhibitory effects. For instance, this compound was investigated for its inhibitory effects on lactoperoxidase, an enzyme involved in inflammatory processes. taylorandfrancis.com Another indazole derivative, ARRY-797, was developed for its therapeutic application against inflammation. nih.gov These findings highlight the potential of the this compound scaffold in the development of new anti-inflammatory drugs. innovareacademics.inmdpi.com

| Compound/Derivative Class | Target/Mechanism | Research Finding |

| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) | Established use as an anti-inflammatory, analgesic, and anti-edema agent. nih.govtaylorandfrancis.com |

| 1H-Indazole with difluorophenyl group | Cyclooxygenase-2 (COX-2) | Showed significant binding affinity in computational docking studies. innovareacademics.in |

| This compound | Lactoperoxidase | Investigated for inhibitory effects on this inflammation-related enzyme. taylorandfrancis.com |

| ARRY-797 | p38α (MAPK14) kinase inhibitor | Developed for therapeutic use against inflammation and pain. nih.gov |

Antioxidant Potential

Several studies have demonstrated the antioxidant capabilities of this compound derivatives. Structure-activity relationship (SAR) evaluations have indicated that the presence of a 4-fluoro substitution on the indazole ring can contribute to enhanced biological efficacy. longdom.org

Specific derivatives have shown significant antioxidant activity in standard assays. For example, compounds identified as 6f and 6n in one study exhibited notable radical scavenging activity in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. longdom.org Similarly, another series of derivatives, including compounds 5'k , 5'j , and 5's , also displayed remarkable antioxidant potential in the same assays. longdom.org In addition to direct radical scavenging, indazole derivatives have been studied for their ability to inhibit enzymes associated with oxidative balance. Research has been conducted on the in vitro inhibitory effects of some indazoles, including this compound, on human serum paraoxonase 1 (PON1), an important antioxidant enzyme. taylorandfrancis.com

| Compound Series | Assay | Finding |

| Indazole derivatives 6f and 6n | DPPH, ABTS | Exhibited notable antioxidant activity. longdom.org |

| Carboxamide derivatives 5'k , 5'j , 5's | DPPH, ABTS | Showed remarkable antioxidant activity. longdom.org |

| This compound | Enzyme Inhibition | Studied for inhibitory effects on the antioxidant enzyme human serum paraoxonase 1 (PON1). taylorandfrancis.com |

Antiviral Activity (e.g., Anti-HIV)

The indazole scaffold is recognized as a promising pharmacophore in the design of novel antiviral agents, with derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). taylorandfrancis.comnih.govrjpbcs.com Research has shown that fluorinated indazoles can effectively disrupt viral replication mechanisms.

Specific examples highlight the potential of this chemical class. A derivative incorporating a 6-fluoro-1H-indazole motif was found to be a potent inhibitor of HCV genotype 1b. nih.gov In other research, a synthesized 3-Fluoro-7-(fluoromethylene)-4,5,6,7-tetrahydro-2H-indazole derivative demonstrated moderate activity against Coxsackievirus B4 and rotavirus Wa strain, and promising activity against adenovirus type 7. rjpbcs.com The broad applicability of the indazole core is further supported by general findings that its derivatives possess activity against HIV protease and other viral targets. rjpbcs.com

| Compound/Derivative | Target Virus | Key Finding |

| 6-Fluoro-1H-indazole motif (Compound 35) | Hepatitis C Virus (HCV) | Potent inhibitor of HCV genotype 1b. nih.gov |

| 3-Fluoro-7-(fluoromethylene)-4,5,6,7-tetrahydro-2H-indazole derivative (Compound 24) | Coxsackievirus B4, Rotavirus, Adenovirus | Showed variable antiviral bioactivity, with promising results against adenovirus type 7. rjpbcs.com |

| Indazole Derivatives (General) | HIV | Known to possess HIV protease inhibitor activity. rjpbcs.com |

Neurological and Central Nervous System Activities (e.g., Serotonin (B10506) Receptor Antagonism, Cannabinoid Receptor Modulation)

Indazole derivatives have been extensively investigated for their effects on the central nervous system (CNS), acting on various receptors to modulate neuronal signaling. nih.gov

Serotonin Receptor Antagonism: The indazole structure is a key feature of Granisetron (B54018) , a potent and selective antagonist of the serotonin 5-HT3 receptor. nih.gov This activity makes it an effective antiemetic agent, particularly for managing nausea and vomiting. nih.gov The success of granisetron has established the indazole ring as a valuable scaffold for targeting serotonin receptors. taylorandfrancis.com

Cannabinoid Receptor Modulation: The this compound core is a prominent structural component in a class of synthetic cannabinoid receptor agonists (SCRAs). nih.gov These compounds often exhibit high affinity for the cannabinoid receptors CB1 and CB2. nih.govfrontiersin.org A notable example is AB-FUBINACA , an indazole-carboxamide derivative that contains a 4-fluorobenzyl group and acts as a potent agonist at the CB1 receptor. nih.gov The modulation of the endocannabinoid system by such ligands affects numerous physiological processes, including mood, memory, and pain perception. researchgate.netbiorxiv.org The versatility of the indazole scaffold is also demonstrated by the development of indazole ether derivatives that function as cannabinoid receptor antagonists, highlighting their potential as pharmacological tools to study the endocannabinoid system. researchgate.net

| Compound Name | Chemical Class | Target/Activity |

| Granisetron | Indazole | Serotonin 5-HT3 Receptor Antagonist. nih.govtaylorandfrancis.com |

| AB-FUBINACA | Indazole-carboxamide | Potent CB1 Cannabinoid Receptor Agonist. nih.gov |

| AKB48 | Indazole-carboxamide | CB1 and CB2 Cannabinoid Receptor Agonist. frontiersin.org |

| Indazole Ether Derivatives | Indazole Ether | Cannabinoid CB2 Receptor Antagonists. researchgate.net |

Cardiovascular and Metabolic Applications (e.g., Vasorelaxant, Anti-aggregator, Antiarrhythmic, Antihypertensive, Antihyperlipidemic, Antiobesity)

Derivatives of indazole have shown significant promise in the context of cardiovascular and metabolic diseases. nih.gov The scaffold is present in compounds investigated for a wide array of therapeutic effects, including antiarrhythmic, antihypertensive, antihyperlipidemic, and antiobesity activities. nih.gov

Indazole derivatives have been reported to exhibit vasorelaxant and anti-aggregator properties, in some cases by stimulating nitric oxide (NO) release and increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels. taylorandfrancis.com The compound YC-1 is a notable indazole derivative developed for its potential use in circulatory disorders due to its effects on platelet aggregation and vascular contraction. nih.gov

The introduction of fluorine to the indazole ring has been shown to be a critical strategy for enhancing cardiovascular activity. One study reported that placing a fluorine atom at the C7 position of an indazole derivative yielded a compound with the highest hypotensive and bradycardic activities in an in vivo model. nih.gov While this was not a 4-fluoro substitution, it strongly indicates the importance of fluorination in tuning the pharmacological profile for cardiovascular applications. Furthermore, the p38 kinase inhibitor ARRY-797 is an indazole derivative that has undergone clinical trials for LMNA-related dilated cardiomyopathy. nih.gov These varied findings underscore the broad potential of fluorinated indazoles in developing novel treatments for cardiovascular and metabolic conditions. nih.gov

| Compound/Derivative Class | Application/Activity | Mechanism/Finding |

| YC-1 | Circulatory disorders, anti-platelet aggregation | Activator of soluble guanylyl cyclase. nih.gov |

| 7-Fluoro-indazole derivative | Antihypertensive | Showed the highest hypotensive and bradycardic activities in a preclinical model. nih.gov |

| ARRY-797 | Dilated Cardiomyopathy | A selective p38α kinase inhibitor. nih.gov |

| Indazole Derivatives (General) | Vasorelaxant, Anti-aggregator | Some derivatives stimulate NO release and increase cGMP levels. nih.govtaylorandfrancis.com |

| Indazole Derivatives (General) | Metabolic Disorders | Investigated for antihyperlipidemic and antiobesity activities. nih.gov |

Structure Activity Relationship Sar and Structural Optimization Principles

Impact of Fluorine Substitution on Biological Activity and Selectivity

The introduction of a fluorine atom at the 4-position of the 1H-indazole ring significantly influences the compound's physicochemical properties and, consequently, its biological activity and selectivity. This substitution can alter electron distribution, lipophilicity, and metabolic stability, which are key determinants of a drug's behavior in a biological system.

The electron-withdrawing nature of the fluorine atom can enhance the acidity of the indazole N-H group, which may facilitate stronger hydrogen bonding interactions with target proteins. For instance, in the context of FGFR1 (Fibroblast Growth Factor Receptor 1) inhibitors, the para-fluorine substitution on a benzoyl group attached to the indazole core has been shown to improve binding affinity. vulcanchem.com This is attributed to the enhanced acidity of the indazole NH (pKa ≈ 6.7), which facilitates hydrogen bonding with key amino acid residues like Ala564 in the ATP-binding pocket of FGFR1. vulcanchem.com

Furthermore, fluorination can be a strategic approach to improve metabolic stability. Compared to their non-fluorinated counterparts, fluorinated indazole derivatives often exhibit decreased hepatic microsomal clearance, leading to a longer in vivo half-life. vulcanchem.com The fluorine substitution can also increase lipophilicity, which may enhance cell permeability and oral bioavailability. ossila.com

The position of the fluorine atom is critical. Studies comparing fluoro-substituted analogs have demonstrated that the placement of fluorine significantly impacts biological activity. For example, in a series of 1H-indazole-3-amine derivatives, a 4-fluoro substituent on a benzene (B151609) ring at the C-5 position of the indazole resulted in greater anti-proliferative activity against Hep-G2 cells compared to a 3-fluoro substituent. mdpi.com This highlights the importance of the fluorine's location for optimal interaction with the biological target.

In the context of nitric oxide synthase (NOS) inhibitors, fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for NOS-II over NOS-I. researchgate.net Specifically, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibited both NOS-I and NOS-II, while 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole demonstrated selective inhibition of NOS-II. researchgate.net This suggests that strategic fluorination can be used to tune the selectivity profile of indazole-based inhibitors.

The following table summarizes the impact of fluorine substitution on the biological activity of selected 4-fluoro-1H-indazole derivatives.

| Compound/Derivative | Biological Target | Key Findings |

| 4-fluoro-N-(1H-indazol-4-yl)benzamide | FGFR1 | Para-fluorine substitution improves FGFR1 binding affinity. vulcanchem.com |

| 1H-indazole-3-amine derivative with 4-fluoro substituent at C-5 benzene ring | Hep-G2 cancer cells | Showed greater anti-proliferative activity compared to the 3-fluoro analog. mdpi.com |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | Nitric Oxide Synthase (NOS) | Selectively inhibited NOS-II activity by 80% with no effect on NOS-I. researchgate.net |

Role of Substituents at Different Positions on the Indazole Ring in Modulating Activity

The biological activity of this compound derivatives can be further modulated by introducing various substituents at other positions on the indazole ring. The nature, size, and position of these substituents play a crucial role in determining the compound's potency, selectivity, and pharmacokinetic properties.

Substituents at the C-3 Position: The C-3 position of the indazole ring is a common site for modification. In a study of indazole derivatives as anticancer agents, the introduction of a mercapto acetamide (B32628) or piperazine (B1678402) acetamide group at the C-3 position was explored to enhance solubility and oral bioavailability. mdpi.com

Substituents at the C-4 Position: The C-4 position is critical for interaction with certain biological targets. In a series of Tryptophan-2,3-dioxygenase (TDO) inhibitors, a nitro-aryl group at the C-4 position of the 1H-indazole was found to be beneficial for TDO inhibition and direct tumoricidal effects. nih.gov

Substituents at the C-5 Position: The C-5 position has been a focus for introducing diversity to explore interactions with kinase targets. Aromatic ring substitutions at this position through Suzuki coupling have been shown to increase the potential for hitting multiple targets and influencing biological activity. mdpi.com For instance, in a series of 1H-indazole-3-amine derivatives, the substituent on the benzene ring at the C-5 position significantly affected anti-proliferative activity against Hep-G2 cells. mdpi.com The order of activity was generally 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy, underscoring the importance of the substitution pattern. mdpi.com

Substituents at the C-6 Position: Substituents at the C-6 position can significantly affect the activity and selectivity of IDO1/TDO inhibitors. nih.gov In a series of CCR4 antagonists, C-6 substituted analogs were preferred over those with substituents at the C-5 or C-7 positions, although only small groups were well-tolerated at these locations. acs.org

The table below provides examples of how substituents at different positions on the indazole ring modulate activity.

| Position | Substituent | Biological Target/Activity | Effect |

| C-3 | Mercapto acetamide / Piperazine acetamide | Anticancer | Potential to improve solubility and bioavailability. mdpi.com |

| C-4 | Nitro-aryl | TDO inhibition / Tumoricidal | Beneficial for activity. nih.gov |

| C-5 | Substituted aromatic rings | Kinase inhibition / Anticancer | Modulates activity and potential for multi-targeting. mdpi.com |

| C-6 | Various | IDO1/TDO inhibition / CCR4 antagonism | Affects activity and selectivity. nih.govacs.org |

Strategies for Enhancing Potency and Efficacy of Indazole Derivatives

Several strategies have been employed to enhance the potency and efficacy of this compound derivatives, primarily revolving around structural modifications guided by SAR studies.

Molecular Hybridization: This strategy involves combining the this compound scaffold with other pharmacologically active moieties to create hybrid molecules with improved properties. For example, constructing a series of 3,5-disubstituted indazole derivatives through molecular hybridization has been explored to enhance antitumor activity. mdpi.com

Introduction of Specific Functional Groups: The introduction of specific functional groups at key positions can significantly enhance potency. For example, the incorporation of an N-ethylpiperazine group was found to be important for both enzyme inhibitory and cellular activity in a series of FGFR1 inhibitors. nih.gov Similarly, the presence of an electron-withdrawing fluoro substitution at the 4th position of a phenyl ring attached to the indazole was responsible for superior anticancer activity in another study. mdpi.com

Optimization of Substituent Positions: As discussed in the previous section, the precise positioning of substituents is crucial. Systematic exploration of different substitution patterns on the indazole ring and any attached aromatic rings is a key strategy. For instance, SAR studies revealed that nitro substitution at the 2-position and a 4-fluoro substitution on the indazole ring contributed to enhanced anticancer efficacy. longdom.orglongdom.org

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. This strategy has been used to design novel FGFR1 inhibitors bearing the indazole scaffold. nih.gov

The following table outlines some strategies and their outcomes in enhancing the potency and efficacy of indazole derivatives.

| Strategy | Example | Outcome |

| Molecular Hybridization | Construction of 3,5-disubstituted indazole derivatives. mdpi.com | Aimed to increase antitumor activity. mdpi.com |

| Introduction of Specific Functional Groups | N-ethylpiperazine group in FGFR1 inhibitors. nih.gov | Important for enzymatic and cellular activity. nih.gov |

| Optimization of Substituent Positions | Nitro group at the 2-position and fluoro at the 4-position. longdom.orglongdom.org | Enhanced anticancer efficacy. longdom.orglongdom.org |

| Fragment-Based Drug Design | Design of FGFR1 inhibitors. nih.gov | Identification of hit compounds with excellent kinase inhibitory activity. nih.gov |

Emerging Research Frontiers and Future Perspectives

Development of Novel Therapeutic Agents Utilizing the 4-Fluoro-1H-Indazole Scaffold

The indazole core is a well-established pharmacophore present in numerous biologically active compounds. researchgate.net The introduction of a fluorine atom at the 4-position can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential. cymitquimica.com Consequently, the this compound scaffold is a focal point in the design of new therapeutic agents, with research demonstrating its importance in conferring potent bioactivity.

Recent studies have highlighted the role of the 4-fluoro substitution in enhancing the anticancer efficacy of indazole derivatives. longdom.orglongdom.org For instance, structure-activity relationship (SAR) analyses have revealed that a 4-fluoro substitution on the indazole ring can contribute to improved anticancer activity. longdom.orglongdom.org Similarly, research on 1H-indazole-3-amide derivatives has shown that the presence of a para-fluorine substituent is crucial for their antitumor activity against certain cancer cell lines. mdpi.com One specific derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine, has been identified as a potent anti-proliferative agent against the human colorectal cancer cell line (HCT116), while showing no toxicity in normal lung fibroblast cells. benthamdirect.com

Beyond cancer, the this compound moiety is a key component in other classes of bioactive molecules. Notably, it forms the structural core of the synthetic cannabinoid 4F-MDMB-BUTINACA, a substance that has been investigated in the context of forensic toxicology. mdpi.com The scaffold is also used as a building block for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals. cymitquimica.com The diverse biological activities associated with indazole derivatives, including anti-inflammatory, antimicrobial, and kinase inhibition properties, suggest a broad and promising future for the this compound scaffold in drug discovery. researchgate.netontosight.ai

Table 1: Selected this compound Derivatives and Their Therapeutic Potential

| Compound Name | Therapeutic Area/Activity | Research Finding |

| N-(4-fluorobenzyl)- 1H-indazol-6-amine | Anticancer | Exhibited potent anti-proliferative activity (IC50 value of 14.3±4.4 μM) in the human colorectal cancer cell (HCT116). benthamdirect.com |

| 1H-indazole-3-amide derivatives | Anticancer | The presence of a para-fluorine substituent was found to be crucial for antitumor activity against the K562 cancer cell line. mdpi.com |

| 4F-MDMB-BUTINACA | Synthetic Cannabinoid | An indazole-3-carboxamide synthetic cannabinoid linked to forensic and toxicological cases. mdpi.com |

| 4-Fluoro substituted indazole derivatives | Anticancer | SAR evaluation revealed that 4-fluoro substitution on the indazole ring contributed to enhanced anticancer efficacy. longdom.orglongdom.org |

Exploration of New and Efficient Synthetic Pathways

The increasing demand for this compound and its derivatives has spurred the development of novel and more efficient synthetic methodologies. Researchers are moving beyond classical batch-reactor syntheses, which can be hazardous and inefficient, to explore modern techniques like continuous-flow chemistry and advanced catalytic systems. researchgate.net

One innovative approach is the use of continuous-flow technology for the synthesis of 6-bromo-4-fluoro-1H-indazole. researchgate.net This method, which involves the condensation of 4-bromo-2,6-difluorobenzaldehyde (B1272164) with tert-butyl carbazate (B1233558) at high temperatures, offers a more controlled, safer, and efficient process compared to traditional batch methods. researchgate.net Another efficient route synthesizes 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline (B146951) in a three-step process involving bromination, ring closure, and deprotection, resulting in a high product yield suitable for industrial-scale production. google.com

Catalysis plays a central role in modern organic synthesis, and the preparation of indazoles is no exception. A silver(I)-mediated intramolecular oxidative C-H amination has been developed for the construction of various 1H-indazoles, including fluorinated derivatives. acs.org Transition-metal catalysis, particularly with copper, has also been employed. nih.gov For example, a scalable three-step approach to 5-bromo-4-fluoro-1-methyl-1H-indazole involves an ortho-directed lithiation, formylation, condensation with methyl hydrazine, and a final intramolecular Ullmann-type reaction. thieme-connect.com These advanced methods provide shorter synthetic routes, milder reaction conditions, and higher yields, facilitating the broader availability of the this compound scaffold for research and development. researchgate.netgoogle.com

Table 2: Modern Synthetic Routes to this compound Derivatives

| Target Compound | Starting Material(s) | Key Method/Reaction | Advantage |

| 6-bromo-4-fluoro-1H-indazole | 4-bromo-2,6-difluorobenzaldehyde, tert-butyl carbazate | Continuous-flow synthesis | Highly controlled, safe, and efficient production. researchgate.net |

| 5-bromo-4-fluoro-1H-indazole | 3-fluoro-2-methylaniline | Three-step synthesis (bromination, ring closure, deprotection) | Short synthetic path, high product yield, mild conditions. google.com |

| 5-bromo-4-fluoro-1-methyl-1H-indazole | Trisubstituted benzene (B151609) derivative | Ortho-directed lithiation, intramolecular Ullmann reaction | Scalable, avoids hazardous nitrosation steps. thieme-connect.com |

| Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Arylhydrazone precursor | Silver(I)-mediated intramolecular oxidative C-H amination | Efficient for synthesizing diverse 3-substituted indazoles. acs.org |

Advanced Material Science Applications

The unique photophysical properties of the this compound scaffold have positioned it as a valuable component in the field of advanced material science. It is considered a versatile fluorinated building block for the synthesis of semiconducting small molecules and polymers. ossila.com These materials are integral to the development of next-generation organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). ossila.com

The fluorine atom at the 4-position is electron-deficient, which allows for the tuning of the electronic energy gap of the final molecule or polymer. ossila.com This is a critical parameter for optimizing the performance of semiconductor materials in electronic devices. Furthermore, the indazole ring is a highly conjugated system and a powerful chromophore. ossila.com Its pyrazole (B372694) moiety can effectively coordinate to metal centers like iridium (Ir), lanthanum (La), and europium (Eu). ossila.com This coordination leads to the formation of highly efficient triplet photosensitizers, which are crucial for applications in devices like dye-sensitized solar cells (DSSCs). ossila.com The fluorinated indazole structure also facilitates beneficial intermolecular interactions, including π-π stacking and hydrogen bonding, which can improve charge transport and film morphology in thin-film devices. ossila.com

Interdisciplinary Research with this compound Scaffold

The this compound scaffold serves as a powerful nexus for interdisciplinary research, bridging the gap between chemistry, biology, medicine, and material science. The development of novel therapeutics based on this scaffold is a prime example of such collaboration, requiring expertise in synthetic organic chemistry, computational modeling, pharmacology, and clinical science. longdom.orglongdom.org For example, the design of potent kinase inhibitors often involves computational studies like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis to predict the interaction of indazole derivatives with biological targets. longdom.orglongdom.org

In the realm of materials science, the creation of new semiconductors for OLEDs and solar cells from this compound building blocks represents a convergence of organic chemistry, physics, and engineering. ossila.com Researchers synthesize novel molecules and then work with physicists and engineers to fabricate and test their performance in electronic devices. ossila.com

Furthermore, the investigation of bioactive compounds like the synthetic cannabinoid 4F-MDMB-BUTINACA involves a collaboration between chemists who synthesize and characterize the molecule, and toxicologists and forensic scientists who study its effects and detection methods. mdpi.com The synthesis of complex indazole derivatives often requires input from various sub-disciplines of chemistry, including process chemistry to ensure scalability and safety. researchgate.netthieme-connect.com The broad utility of the this compound scaffold ensures that it will remain a subject of vibrant interdisciplinary research for the foreseeable future.

Q & A

Q. Basic

- 1H/19F NMR : To confirm fluorination position and indazole ring substitution patterns. Fluorine shifts typically appear at δ 110–130 ppm in 19F NMR .

- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (MW = 136.12 g/mol) and fragmentation patterns.

Interpretation : Compare spectra with reference data from authoritative databases like NIST Chemistry WebBook .

What strategies are effective in designing this compound derivatives to enhance selectivity for specific pharmacological targets?

Q. Advanced

- Structure-Activity Relationship (SAR) : Introduce substituents at positions 3, 5, or 6 to modulate interactions with target proteins (e.g., kinase binding pockets) .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for receptors like AMPA or mGluR5, as seen in related indazole studies .

- Bioisosteric Replacement : Substitute fluorine with other halogens or functional groups (e.g., -CF3) to optimize pharmacokinetics .

How should researchers design in vitro assays to evaluate the biological activity of this compound?

Q. Basic

- Cell-Based Assays : Use relevant cell lines (e.g., HEK293 for receptor studies) with controls for cytotoxicity (e.g., MTT assay) .

- Enzyme Inhibition : Test against targets like kinases or phosphatases using fluorogenic substrates (e.g., ADP-Glo™ kinase assays).

- Dose-Response Curves : Establish IC50 values with at least three replicates to ensure reproducibility .

What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Q. Advanced

- DFT Calculations : Model reaction transition states to identify energetically favorable pathways (e.g., B3LYP/6-31G* basis set) .

- Retrosynthetic Analysis : Tools like Synthia™ can propose routes using commercially available precursors.

- Kinetic Simulations : Predict side reactions using software like ChemAxon or Schrödinger Suite .

How do researchers validate the purity of this compound derivatives, and what thresholds are acceptable for publication?

Q. Basic

- HPLC : Purity ≥95% with a symmetrical peak (asymmetry factor 0.9–1.1) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.

- Melting Point : Sharp range (≤2°C variation) compared to literature data .

What ethical and safety considerations apply when handling this compound in laboratory settings?

Q. Advanced

- Toxicity Screening : Pre-test derivatives in zebrafish or C. elegans models to prioritize low-toxicity candidates .

- Waste Disposal : Fluorinated compounds require neutralization before disposal (e.g., treatment with Ca(OH)2) .

- Regulatory Compliance : Adhere to ICH guidelines for preclinical data documentation, including NOAEL and LOAEL thresholds .

How can researchers address solubility challenges of this compound in aqueous assays?

Q. Advanced

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

What are the emerging applications of this compound in interdisciplinary research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.